

# Assessing the long-term efficacy of Ins018\_055 in chronic disease models

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# A Comparative Analysis of Ins018\_055 for Chronic Fibrotic Diseases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Ins018\_055**, a novel antifibrotic agent, with current standard-of-care treatments for idiopathic pulmonary fibrosis (IPF), a representative chronic fibrotic disease. The information is intended to inform researchers, scientists, and drug development professionals on the long-term efficacy, mechanism of action, and safety profile of **Ins018\_055** in the context of existing therapeutic options.

## **Executive Summary**

**Ins018\_055** is a first-in-class, orally available small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK) discovered and designed using a generative artificial intelligence (AI) platform.[1][2] It has demonstrated pan-fibrotic inhibitory potential in preclinical models and has recently shown promising results in a Phase IIa clinical trial for IPF.[3][4] This guide will delve into the available data for **Ins018\_055** and compare it against the established treatments for IPF, pirfenidone and nintedanib.

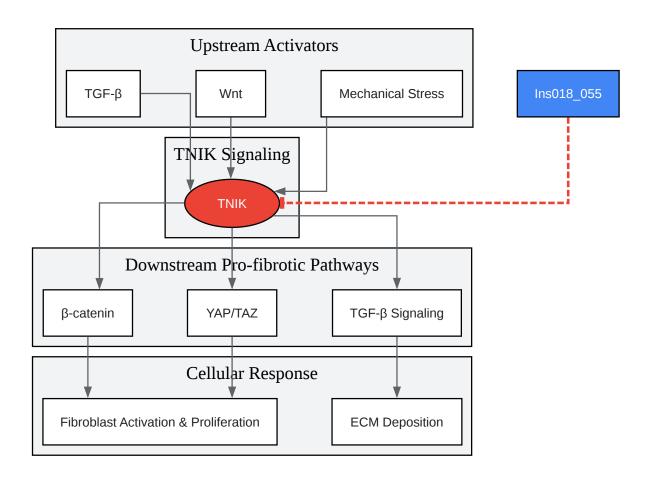
### Mechanism of Action: A Novel Approach to Fibrosis

**Ins018\_055** targets TNIK, a serine-threonine kinase implicated in the activation of key profibrotic signaling pathways. By inhibiting TNIK, **Ins018\_055** has been shown to suppress TGF-



β, Wnt/β-catenin, and YAP/TAZ signaling, which are crucial drivers of fibroblast activation, proliferation, and extracellular matrix deposition – the hallmarks of fibrosis.[5] In preclinical studies, this mechanism has translated to both anti-fibrotic and anti-inflammatory effects.

In contrast, the existing treatments for IPF, pirfenidone and nintedanib, have broader mechanisms of action. Pirfenidone's exact mechanism is not fully elucidated but is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties. Nintedanib is a multi-tyrosine kinase inhibitor that targets receptors involved in fibroblast proliferation and migration, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).



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**Caption:** Simplified TNIK Signaling Pathway in Fibrosis and the inhibitory action of **Ins018\_055**.



## **Preclinical Efficacy**

**Ins018\_055** has demonstrated significant efficacy in various preclinical models of fibrosis. While specific quantitative data from Insilico Medicine's data repository requires restricted access, published literature highlights its potent anti-fibrotic and anti-inflammatory activities in models of lung, skin, and kidney fibrosis.

Model	Key Findings
Bleomycin-Induced Lung Fibrosis (Mouse/Rat)	Attenuated lung fibrosis, reduced inflammation, and improved lung function.
Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis (Mouse)	Reduced renal fibrosis markers.
Skin Fibrosis Model (Mouse)	Attenuated skin thickening and collagen deposition.

## Clinical Development and Efficacy of Ins018\_055

Ins018\_055 has completed Phase I studies in healthy volunteers and is currently in Phase IIa clinical trials for IPF in the United States and China.[4]

#### **Phase I Trials**

The Phase I studies, which included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts, demonstrated that Ins018\_055 has a favorable safety and pharmacokinetic profile.[6][7][8] The drug was generally well-tolerated with no significant adverse events reported.[6][8] The pharmacokinetic data from healthy volunteers were consistent with preclinical modeling, showing no significant accumulation after seven days.[6][8]

#### Phase IIa Trial (NCT05938920)

A randomized, double-blind, placebo-controlled Phase IIa trial was conducted in China to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of Ins018\_055 in patients with IPF.[3] Positive topline results from this 12-week trial were announced, indicating that the study met its primary safety and tolerability endpoints.[3] Furthermore, the trial met its secondary efficacy endpoints, with the highest dose of 60mg once daily demonstrating a



significant improvement in Forced Vital Capacity (FVC), a key measure of lung function in IPF. [3] While the full dataset is pending publication, the company reported a clear dose-dependent efficacy signal.[3]

## **Long-Term Efficacy of Comparator Drugs in IPF**

Pirfenidone and nintedanib are the current standards of care for IPF and have demonstrated long-term efficacy in slowing disease progression.

Drug	Key Long-Term Efficacy Outcomes in IPF
Pirfenidone	<ul> <li>Significantly reduced the rate of FVC decline over 1 year.</li> <li>Reduced the risk of all-cause mortality by 48% at 1 year in a pooled analysis.</li> <li>Improved progression-free survival.</li> </ul>
Nintedanib	- Consistently slowed the annual rate of FVC decline in multiple trials Long-term data from extension trials show sustained efficacy for up to 3 years Reduced the risk of acute exacerbations.

Safety and Tolerability

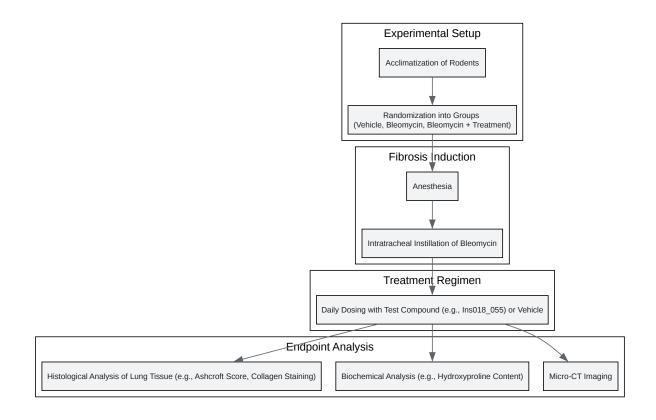
Drug	Common Adverse Events
Ins018_055	Data from the Phase IIa trial in IPF patients is not yet fully public, but Phase I trials in healthy volunteers showed it to be generally safe and well-tolerated.
Pirfenidone	Nausea, rash, photosensitivity, diarrhea, and fatigue.
Nintedanib	Diarrhea, nausea, vomiting, decreased appetite, and elevated liver enzymes.

## **Experimental Protocols**



### **Bleomycin-Induced Pulmonary Fibrosis Model**

This is a widely used preclinical model to evaluate the efficacy of anti-fibrotic agents.



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Caption: Workflow for the Bleomycin-Induced Lung Fibrosis Model.

Methodology:



- Animal Model: C57BL/6 mice or Sprague-Dawley/Wistar rats are commonly used.
- Induction: A single intratracheal instillation of bleomycin sulfate is administered to anesthetized animals.
- Treatment: The test compound (e.g., **Ins018\_055**) is typically administered daily via oral gavage, starting either prophylactically (before or at the time of bleomycin instillation) or therapeutically (after fibrosis is established).
- Assessment: After a defined period (usually 14-28 days), animals are euthanized, and lung tissue is harvested for analysis. Key endpoints include:
  - Histopathology: Lung sections are stained (e.g., Masson's trichrome, Sirius Red) to visualize collagen deposition and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).
  - Biochemical Analysis: The hydroxyproline content of lung homogenates is measured as a quantitative marker of collagen deposition.
  - $\circ$  Gene and Protein Expression: Analysis of pro-fibrotic markers (e.g.,  $\alpha$ -SMA, collagen I) via qPCR or Western blot.
  - Lung Function: In some studies, lung mechanics may be assessed.

#### Conclusion

**Ins018\_055** represents a promising, novel therapeutic candidate for IPF and potentially other chronic fibrotic diseases. Its targeted mechanism of action, favorable preclinical data, and positive topline results from the Phase IIa trial suggest it could offer a significant advancement in the treatment of these debilitating conditions. While long-term efficacy and safety data are still forthcoming, the initial findings position **Ins018\_055** as a compound of high interest for the research and drug development community. Further data from ongoing and future clinical trials will be crucial to fully delineate its therapeutic potential in comparison to the established standards of care.



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